molecular formula C13H17BrO4 B8521809 Ethyl 4-(3-bromopropoxy)mandelate

Ethyl 4-(3-bromopropoxy)mandelate

Cat. No.: B8521809
M. Wt: 317.17 g/mol
InChI Key: APKCSARWUCFEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-bromopropoxy)mandelate (CAS 74226-00-9) is a synthetic benzoate ester compound designed for laboratory research and chemical synthesis. This molecule integrates a mandelic acid core, known for its chiral properties, with a bromopropoxy chain that serves as a flexible alkylating spacer . The bromine atom is a versatile handle for further chemical modification, primarily functioning as a leaving group in nucleophilic substitution reactions, such as Williamson ether synthesis or alkylation of nitrogen heterocycles. This makes the compound a valuable bifunctional intermediate for constructing more complex molecular architectures. While specific biological data is not available, its structure suggests potential as a key precursor in medicinal chemistry for the development of protease inhibitors or enzyme substrates, and in materials science for creating novel monomers or ligands. Researchers can leverage the ethyl ester for further hydrolysis to the corresponding carboxylic acid. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

ethyl 2-[4-(3-bromopropoxy)phenyl]-2-hydroxyacetate

InChI

InChI=1S/C13H17BrO4/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)18-9-3-8-14/h4-7,12,15H,2-3,8-9H2,1H3

InChI Key

APKCSARWUCFEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OCCCBr)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Substituent(s) Key Properties/Applications References
Ethyl 4-(3-bromopropoxy)mandelate 4-(3-bromopropoxy) Bromopropoxy chain enables nucleophilic substitution; potential chiral auxiliary in glycosylation or catalytic coupling reactions.
Ethyl mandelate (EM) None (unsubstituted) High enantioselectivity (ee = 78.4%) in chiral resolution via crystalline sponges; substrate for mandelate dehydrogenase.
Methyl mandelate (MM) None (methyl ester) Lower enantiomeric excess (ee = 82.6% for S-MM vs. 78.4% for S-EM) in CMOM-5[BF4] sponges; used in enzymatic hydrolysis studies.
Ethyl 4-bromomandelate 4-bromo Tolerated in osmium(0)-catalyzed C–C coupling with ethylene; aryl halide functionality compatible with transition-metal catalysts.
Ethyl 4-methoxymandelate 4-methoxy Electron-rich aryl group facilitates catalytic coupling; lower steric hindrance compared to bromopropoxy analogs.
Ethyl 4-(trifluoromethyl)mandelate 4-CF₃ Electron-withdrawing group enhances stability in acidic conditions; used in osmium-catalyzed reactions.

Enantioselectivity and Chiral Resolution

  • This compound: No direct enantioselectivity data found, but its bromopropoxy group may hinder chiral recognition compared to simpler analogs.
  • Ethyl mandelate (EM) : Exhibits 78.4% ee in CMOM-5[BF4] sponges, outperforming DyNaL complexes (64.3% ee) .
  • Methyl mandelate (MM) : Higher ee (82.6%) in CMOM-5[BF4] due to stronger host-guest interactions with the methyl ester .
  • Racemic ethyl mandelate : Resolved into (S)-enantiomer via lipase-catalyzed hydrolysis, highlighting enzymatic utility .

Reactivity in Catalytic Reactions

  • Osmiun(0)-Catalyzed Coupling :
    • Ethyl 4-bromomandelate undergoes efficient C–C coupling with ethylene, retaining bromine functionality .
    • This compound’s longer chain may reduce reactivity due to steric effects.
  • Enzymatic Hydrolysis :
    • Ethyl mandelate is hydrolyzed by pig-pancreas lipase, while its bromopropoxy analog may resist enzymatic cleavage due to steric bulk .
  • Reduction Reactions :
    • Sodium borohydride reduces ethyl phenylglyoxylate directly to phenylethylene glycol, bypassing mandelate intermediates; ethyl mandelate itself is unreactive under these conditions .

Q & A

Q. What synthetic methodologies are effective for preparing ethyl 4-(3-bromopropoxy)mandelate, and how can reaction yields be optimized?

this compound can be synthesized via osmium(0)-catalyzed C–C coupling reactions, which tolerate aryl halide functional groups (e.g., bromine substituents) . Optimizing reaction conditions (e.g., catalyst loading, solvent choice, and temperature) is critical. For example, silica gel chromatography is commonly used for product isolation, with yields dependent on substituent positioning (meta-substituted aryl groups show higher efficiency than ortho-substituted analogs) .

Q. How can researchers characterize the stereochemical outcomes of this compound derivatives?

Chiral auxiliary-assisted synthesis, such as using (R)- or (S)-ethyl mandelate, enables stereochemical control. Enantiomeric purity can be assessed via enzymatic reductions (e.g., stereospecific Aldo–Keto reductases) or chiral HPLC . For example, AKRs from gene mining achieve >99% e.e. for ethyl (R)-mandelate derivatives .

Q. What safety protocols are recommended for handling brominated intermediates like 4-(3-bromopropoxy)phenol during synthesis?

Brominated compounds require stringent safety measures:

  • Immediate eye flushing with water for 10–15 minutes upon contact.
  • Skin decontamination using soap and water for ≥15 minutes.
  • Use of fume hoods and personal protective equipment (PPE) due to uncharacterized toxicological hazards .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the catalytic coupling efficiency of this compound?

Electron-deficient groups (e.g., trifluoromethyl) enhance coupling yields with ethylene, while electron-rich groups (e.g., methoxy) may slow kinetics due to steric hindrance or electronic repulsion . Meta-substituted aryl groups exhibit higher tolerance than ortho-substituted analogs, as demonstrated in osmium(0)-catalyzed reactions .

Q. What mechanistic insights explain contradictory data in hydride reduction pathways of α-hydroxy esters like ethyl mandelate?

Sodium borohydride preferentially reduces keto groups over ester functionalities in ethyl phenylglyoxylate, whereas LiAlH4 shows mixed selectivity. For ethyl mandelate, sodium borohydride slowly reduces the ester to phenylethylene glycol (81:19 ratio of unreacted ester to product) . These discrepancies highlight the need for controlled stoichiometry and solvent choice (e.g., dioxane vs. ether) .

Q. How can researchers resolve low enantioselectivity in NADH-mediated asymmetric reductions of this compound precursors?

Magnesium perchlorate concentration significantly modulates enantioselectivity in NADH model reactions. For example, adjusting Mg(ClO4)2 levels during ethyl benzoylformate reduction improves (S)-mandelate e.e. from 2.9% to 28.5% . Computational modeling of transition-state interactions between hydride donors and substrates is recommended for further optimization.

Methodological Recommendations

Q. What analytical techniques are suitable for tracking reaction intermediates in this compound synthesis?

  • NMR Spectroscopy : Monitor coupling reactions in real-time (e.g., using Eu-Resolve® for resolving oxygen/nitrogen-containing compounds) .
  • Mass Spectrometry : Confirm molecular weights and fragmentation patterns (NIST database provides reference spectra for ethyl mandelate derivatives) .
  • HPLC-DAD : Assess purity (>95%) and enantiomeric ratios post-synthesis .

Q. How can enzymatic methods improve the scalability of stereoselective syntheses?

Recombinant Aldo–Keto reductases (AKRs) enable large-scale production of enantiopure alcohols. For instance, AKRs from Pseudomonas putida catalyze the reduction of ethyl benzoylformate to ethyl (S)-mandelate with >99% e.e. . Immobilized enzymes (e.g., Novozym® 435) further enhance reusability in esterification reactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of ethyl mandelate under sodium borohydride reduction?

Discrepancies arise from reaction conditions:

  • Excess NaBH4 in refluxing dioxane favors phenylethylene glycol formation.
  • Substoichiometric NaBH4 in ether preserves the ester, with slow reduction kinetics . Standardizing solvent purity (e.g., LiAlH4-distilled dioxane) and reaction times is critical for reproducibility.

Tables

Key Functional Group Tolerance in Osmium(0)-Catalyzed Coupling
Substituent
Aryl halides (e.g., Br)
Electron-withdrawing (e.g., CF3)
Electron-donating (e.g., OMe)
Ortho-substituted aryl groups
Enzymatic vs. Chemical Reduction Selectivity
Method
AKR-mediated reduction
Sodium borohydride (excess)
LiAlH4 (substoichiometric)

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